1,3-丁二烯,1,1,4,4-四氘,(E)-

概述

描述

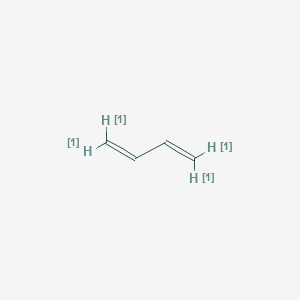

“1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-” is a chemical compound with the molecular formula C4H2D4 . It is a variant of 1,3-butadiene where four of the hydrogen atoms are replaced by deuterium .

Molecular Structure Analysis

The molecular structure of “1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-” consists of a four-carbon chain with alternating single and double bonds. Two of the hydrogen atoms on the first and last carbon atoms are replaced by deuterium .

科学研究应用

Industrial Chemistry and Material Production

1,3-Butadiene is used as a raw material in the chemical industry due to its abundance and relatively low cost . It is used in several homogeneously catalyzed processes and technologies to produce fine and bulk chemicals . The key to achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts .

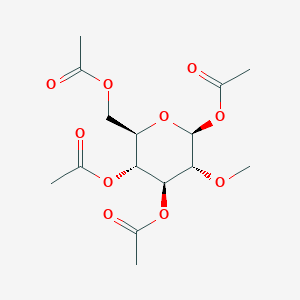

Palladium-Catalyzed Telomerizations

Palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles . This process can be used for the synthesis of 1-octene, 1-octanol, and various lactones .

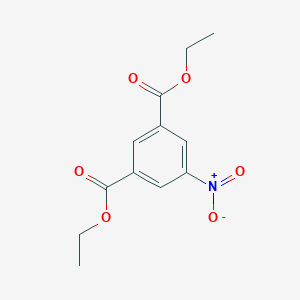

Direct Carbonylation

Direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl, or ester groups . This process is another industrially relevant conversion of 1,3-butadiene .

Epoxidation

The epoxidation of 1,3-butadiene has been developed as an efficient route to synthesize 3,4-epoxy-1-butene . This process uses a silver-based catalyst and air as an oxidant . The resulting epoxide can be directly converted to 1,4-butanediol or thermally rearranged to 2,5-dihydrofuran .

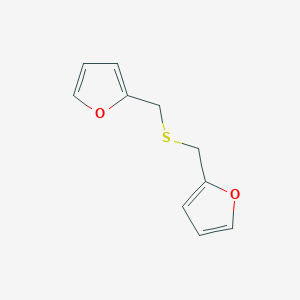

Synthesis of Sulfur-Containing Derivatives

1,3-Butadiene derivatives possessing sulfur substituents at the 2,3-positions have been synthesized via dithiol intermediates . These sulfur-containing 1,3-butadiene derivatives exhibit characteristic electrochromic behaviors .

Wavelength Shifting

1,1,4,4-Tetraphenyl-1,3-butadiene is used as a wavelength shifter . This application is particularly useful in optical devices and systems .

Electroluminescent Dye

1,1,4,4-Tetraphenyl-1,3-butadiene is also used as an electroluminescent dye . When energized, it emits a blue glow, making it useful in various display technologies .

属性

IUPAC Name |

1,1,4,4-tetraprotiobuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1H2,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKZBPTYRLMSJV-ASABIGESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[1H]C(=CC=C([1H])[1H])[1H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

54.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- | |

CAS RN |

10545-58-1 | |

| Record name | 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010545581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)